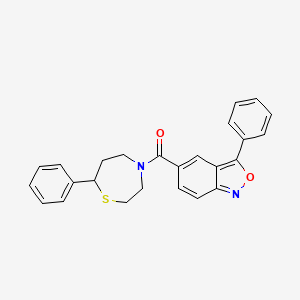

3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole

Description

3-Phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole is a benzoxazole derivative characterized by a 2,1-benzoxazole core substituted at the 3-position with a phenyl group and at the 5-position with a 7-phenyl-1,4-thiazepane-4-carbonyl moiety. The 1,4-thiazepane ring introduces a sulfur atom and conformational flexibility, while the carbonyl linker facilitates interactions with biological targets.

Properties

IUPAC Name |

(3-phenyl-2,1-benzoxazol-5-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c28-25(27-14-13-23(30-16-15-27)18-7-3-1-4-8-18)20-11-12-22-21(17-20)24(29-26-22)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMZGZUEJHMAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzoxazole Core: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

Introduction of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of a suitable amine with a thiol and a carbonyl compound under basic conditions.

Coupling of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxazoles or thiazepanes.

Scientific Research Applications

Chemistry

In chemistry, 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole is used as a building block for the synthesis of more complex molecules. It is also studied for its unique structural properties and reactivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives with Substituted Phenyl Groups

Benzoxazole derivatives often exhibit bioactivity modulated by substituent position and electronic properties. For example:

- 5-Chloro-2-(4-aminophenyl)benzoxazole (): The 5-chloro substituent enhances anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by improving hydrophobic interactions with target proteins .

- 2-(4-Amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203): A fluorinated benzothiazole analogue with potent antitumor activity, highlighting the importance of halogen substituents in enhancing lipophilicity and target binding .

Key Structural Differences :

- The target compound replaces halogen substituents (Cl, F) with a 7-phenyl-1,4-thiazepane-4-carbonyl group at the 5-position.

Benzoxazole Hybrids with Linker Moieties

Molecular hybridization strategies are critical for optimizing benzoxazole-based drug candidates:

- Hybrids A, B, C (): Feature a benzoxazole core linked to terminal amines via phenyl reversed amide groups. The amide linker supports both hydrophobic and hydrophilic interactions with PARP-2, a target in breast cancer therapy .

- Hybrid D (): Combines benzoxazole with a 1,2,3-triazole ring via a phenyl linker, demonstrating the role of triazole in enhancing metabolic stability and hydrogen bonding .

Key Functional Differences :

- However, the carbonyl group could reduce metabolic stability relative to triazole-containing hybrids .

Comparison with Imidazolidin-2,4-Dione Derivatives

These compounds exhibit cardiovascular and CNS effects, underscoring the broader pharmacological relevance of substituted heterocycles. However, the benzoxazole core in the target compound likely offers distinct electronic properties and binding affinities compared to imidazolidin-2,4-diones .

Biological Activity

The compound 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzoxazole ring fused with a thiazepane moiety. The molecular formula is , with a molecular weight of approximately 392.48 g/mol. The presence of both phenyl and thiazepane groups contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multicomponent reactions where benzoxazole derivatives are formed through cyclization methods. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate potent activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus brasiliensis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl) | E. coli | 25 μg/mL |

| Benzoxazole Derivative A | Staphylococcus aureus | 15 μg/mL |

| Benzoxazole Derivative B | Pseudomonas aeruginosa | 20 μg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies suggest that benzoxazole derivatives can inhibit key signaling pathways involved in tumor survival, particularly the phosphoinositide 3-kinase (PI3K)/Akt pathway .

Case Study: Antitumor Effects

In vitro studies using cell lines such as HeLa and HepG2 have demonstrated that the compound inhibits cell proliferation effectively. The cytotoxicity was measured using half-maximal inhibitory concentration (IC50) values, revealing promising results compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Comparison with Standard Drug |

|---|---|---|

| HeLa | 10 | Lower than Doxorubicin |

| HepG2 | 12 | Comparable to Cisplatin |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and tumor cell proliferation.

- Signal Transduction Modulation : It affects pathways such as PI3K/Akt, leading to apoptosis in cancer cells.

- DNA Interaction : Molecular docking studies suggest that the compound may bind to DNA gyrase, an important target for antibacterial agents .

Q & A

Q. How can researchers optimize the synthesis of 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling the benzoxazole core with the thiazepane-carbonyl moiety. Key steps include:

- Reaction Conditions : Use of reflux in ethanol or dichloromethane with catalytic acetic acid to promote amide bond formation between the benzoxazole and thiazepane precursors .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product.

- Yield Improvement : Microwave-assisted synthesis can reduce reaction time and improve efficiency compared to traditional thermal methods .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR, IR (amide C=O stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. What advanced spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural confirmation. Use SHELX programs for data refinement, addressing challenges like disorder in the thiazepane ring or phenyl substituents .

- 2D NMR : Employ H-C HSQC and HMBC to assign connectivity between the benzoxazole, carbonyl, and thiazepane moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and thiazepane ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify the molecular formula (e.g., CHNOS) .

Q. Which in vitro assays are most appropriate for initial evaluation of the compound's biological activity?

- Methodological Answer :

- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare results with cisplatin as a positive control .

- Antimicrobial Screening : Broth microdilution assay for bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like N-myristoyltransferase (NMT) or topoisomerases, given benzoxazole's known role in disrupting enzyme activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for the compound's bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications to the benzoxazole (e.g., halogenation at position 2), thiazepane (e.g., replacing sulfur with oxygen), or phenyl substituents (e.g., electron-withdrawing groups) .

- Biological Testing : Compare IC values across analogs to identify critical moieties. For example, replacing the thiazepane with a piperazine ring may reduce activity, highlighting the importance of the seven-membered sulfur-containing ring .

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What experimental approaches are used to elucidate the molecular targets and mechanisms of action of this compound?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .

- Mechanistic Studies :

- Kinetic Analysis : Surface plasmon resonance (SPR) to measure binding kinetics to purified enzymes like NMT .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the benzoxazole core may hydrogen-bond with NMT's active site, while the thiazepane enhances hydrophobic interactions .

- Gene Expression Profiling : RNA-seq or qPCR to assess changes in apoptosis-related genes (e.g., Bcl-2, Bax) in treated cancer cells .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardization : Adopt uniform protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability in cell lines, culture conditions, and compound solubility (use DMSO controls) .

- Replication : Repeat experiments in independent labs using identical batches of the compound.

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for factors like assay sensitivity (e.g., luminescence vs. colorimetric readouts) .

Q. What role does molecular modeling play in predicting the compound's interaction with biological targets?

- Methodological Answer :

- Docking Studies : Simulate binding to homology models of targets (e.g., NMT) using software like GROMACS. Focus on interactions between the benzoxazole's nitrogen and catalytic residues (e.g., Lys in NMT) .

- MD Simulations : Run 100-ns simulations to assess binding stability. The thiazepane's flexibility may allow adaptive binding to conformational changes in the target .

- QSAR Modeling : Develop predictive models using descriptors like molar refractivity and H-bond donors to prioritize analogs for synthesis .

Q. What are common challenges in obtaining high-resolution crystal structures of such complex molecules, and how can they be mitigated?

- Methodological Answer :

- Crystallization Challenges :

- Disorder : Thiazepane rings or phenyl groups may exhibit rotational disorder. Mitigate by slow evaporation from dimethyl sulfoxide (DMSO)/water mixtures at 4°C .

- Twinned Crystals : Use SHELXL's TWIN command to refine data from non-merohedral twins .

- Data Collection : Optimize using synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).

- Refinement : Apply restraints for flexible moieties (e.g., thiazepane) and validate with R .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.